Cas no 717883-41-5 (2,3-difluoro-4-formylbenzonitrile)
2,3-difluoro-4-formylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,3-difluoro-4-formylbenzonitrile
- AMY37421
- 4-Cyano-2,3-difluorobenzaldehyde
- CS-B1007
- D77239
- 717883-41-5
- BS-29319
- MFCD24684755
-
- Inchi: 1S/C8H3F2NO/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2,4H
- InChI Key: URRJIMPUCOMMTD-UHFFFAOYSA-N
- SMILES: FC1C(=C(C#N)C=CC=1C=O)F
Computed Properties
- Exact Mass: 167.01827004g/mol
- Monoisotopic Mass: 167.01827004g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 40.9Ų
2,3-difluoro-4-formylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC53463-250mg |
2,3-Difluoro-4-formylbenzonitrile |
717883-41-5 | 96% | 250mg |
£250.00 | 2025-07-07 | |
| Apollo Scientific | PC53463-1g |
2,3-Difluoro-4-formylbenzonitrile |
717883-41-5 | 96% | 1g |
£625.00 | 2025-07-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061339-250mg |
2,3-Difluoro-4-formylbenzonitrile |
717883-41-5 | 95% | 250mg |
¥2138.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061339-1g |
2,3-Difluoro-4-formylbenzonitrile |
717883-41-5 | 95% | 1g |
¥5342.00 | 2024-05-02 | |
| Aaron | AR00FCRF-100mg |
2,3-difluoro-4-formylbenzonitrile |
717883-41-5 | 100mg |
$1201.00 | 2023-12-15 | ||
| A2B Chem LLC | AH15279-1g |
2,3-Difluoro-4-formylbenzonitrile |
717883-41-5 | 95% | 1g |
$499.00 | 2024-04-19 | |
| A2B Chem LLC | AH15279-250mg |
2,3-Difluoro-4-formylbenzonitrile |
717883-41-5 | 95% | 250mg |
$209.00 | 2024-04-19 | |
| A2B Chem LLC | AH15279-5g |
2,3-Difluoro-4-formylbenzonitrile |
717883-41-5 | 95% | 5g |
$1479.00 | 2024-04-19 | |
| abcr | AB610562-250mg |
2,3-Difluoro-4-formylbenzonitrile; . |
717883-41-5 | 250mg |
€336.30 | 2025-04-16 | ||
| abcr | AB610562-1g |
2,3-Difluoro-4-formylbenzonitrile; . |
717883-41-5 | 1g |
€620.70 | 2025-04-16 |
2,3-difluoro-4-formylbenzonitrile Suppliers
2,3-difluoro-4-formylbenzonitrile Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2,3-difluoro-4-formylbenzonitrile
2,3-Difluoro-4-formylbenzonitrile: A Comprehensive Overview
The compound with CAS No 717883-41-5, commonly referred to as 2,3-difluoro-4-formylbenzonitrile, has garnered significant attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is a derivative of benzonitrile, featuring two fluorine atoms at the 2 and 3 positions of the benzene ring, along with a formyl group at the 4 position. The combination of these substituents imparts distinctive electronic and steric effects, making it a valuable molecule for various research and industrial purposes.
Recent studies have highlighted the importance of 2,3-difluoro-4-formylbenzonitrile in medicinal chemistry. Researchers have explored its role as a potential lead compound for drug discovery, particularly in the development of anti-cancer agents. The fluorine atoms in the molecule contribute to its lipophilicity and bioavailability, which are critical factors in drug design. Moreover, the formyl group at the 4 position provides a site for further functionalization, enabling the creation of derivatives with enhanced biological activity.
In terms of synthesis, 2,3-difluoro-4-formylbenzonitrile can be prepared through a variety of methods. One common approach involves the fluorination of benzonitrile derivatives using selective fluorinating agents. Recent advancements in catalytic fluorination techniques have made this process more efficient and environmentally friendly. Another method involves the substitution of halogen atoms on the benzene ring with fluorine atoms, followed by formylation at the 4 position using reagents such as formyl chloride or formic acid derivatives.
The structural versatility of 2,3-difluoro-4-formylbenzonitrile has also made it a valuable substrate for exploring supramolecular chemistry. Scientists have investigated its ability to form self-assembled structures through non-covalent interactions such as hydrogen bonding and π–π stacking. These studies have provided insights into the design of new materials with tailored properties for applications in electronics and sensing technologies.
From an environmental perspective, understanding the degradation pathways of 2,3-difluoro-4-formylbenzonitrile is crucial for assessing its ecological impact. Recent research has focused on its biodegradation under various conditions, including microbial activity and photochemical reactions. These studies aim to develop strategies for minimizing environmental contamination while maximizing the molecule's utility in industrial processes.
In conclusion, 2,3-difluoro-4-formylbenzonitrile (CAS No 717883-41-5) stands out as a versatile compound with significant potential in multiple fields. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future chemical innovations.
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